molecular formula C18H21ClN2S B13742501 3-(2-Aminopropyl)-5-benzylthioindole hydrochloride CAS No. 101832-81-9

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride

Cat. No.: B13742501
CAS No.: 101832-81-9
M. Wt: 332.9 g/mol
InChI Key: PWSZLPBXUJQUCC-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropyl)-5-benzylthioindole hydrochloride typically involves the reaction of 5-benzylthioindole with 2-aminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Benzylthioindole} + \text{2-Aminopropyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-5-benzylthioindole hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminopropyl)indole monohydrochloride: A related compound with similar structural features.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another compound with similar biological activities.

    N-(3-Aminopropyl)methacrylamide hydrochloride: A compound with similar functional groups.

Uniqueness

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

101832-81-9

Molecular Formula

C18H21ClN2S

Molecular Weight

332.9 g/mol

IUPAC Name

1-(5-benzylsulfanyl-1H-indol-3-yl)propan-2-ylazanium;chloride

InChI

InChI=1S/C18H20N2S.ClH/c1-13(19)9-15-11-20-18-8-7-16(10-17(15)18)21-12-14-5-3-2-4-6-14;/h2-8,10-11,13,20H,9,12,19H2,1H3;1H

InChI Key

PWSZLPBXUJQUCC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)SCC3=CC=CC=C3)[NH3+].[Cl-]

Origin of Product

United States

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